molecular formula C12H9N3O2 B11877838 3-(3-Methyl-5-isoxazolyl)-4(3H)-quinazolinone CAS No. 86134-18-1

3-(3-Methyl-5-isoxazolyl)-4(3H)-quinazolinone

Cat. No.: B11877838
CAS No.: 86134-18-1
M. Wt: 227.22 g/mol
InChI Key: LTRHQEBFWROVEA-UHFFFAOYSA-N
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Description

3-(3-Methylisoxazol-5-yl)quinazolin-4(3H)-one is a heterocyclic compound that features both quinazolinone and isoxazole moieties. Compounds containing these structures are often of interest due to their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylisoxazol-5-yl)quinazolin-4(3H)-one typically involves the formation of the quinazolinone core followed by the introduction of the isoxazole ring. Common synthetic routes may include:

    Cyclization reactions: Starting from appropriate aniline derivatives and carboxylic acids or their derivatives.

    Condensation reactions: Using reagents like acetic anhydride or phosphorus oxychloride to facilitate ring closure.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include:

    Catalysis: Using catalysts to improve reaction efficiency.

    Green chemistry approaches: Employing environmentally friendly solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylisoxazol-5-yl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic agent due to its biological activity.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3-Methylisoxazol-5-yl)quinazolin-4(3H)-one would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include:

    Inhibition of enzyme activity: By binding to the active site of the enzyme.

    Modulation of receptor activity: By acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone derivatives: Compounds with similar quinazolinone structures.

    Isoxazole derivatives: Compounds with similar isoxazole structures.

Uniqueness

3-(3-Methylisoxazol-5-yl)quinazolin-4(3H)-one is unique due to the combination of both quinazolinone and isoxazole moieties, which may confer distinct biological activities and chemical properties compared to compounds containing only one of these structures.

Properties

CAS No.

86134-18-1

Molecular Formula

C12H9N3O2

Molecular Weight

227.22 g/mol

IUPAC Name

3-(3-methyl-1,2-oxazol-5-yl)quinazolin-4-one

InChI

InChI=1S/C12H9N3O2/c1-8-6-11(17-14-8)15-7-13-10-5-3-2-4-9(10)12(15)16/h2-7H,1H3

InChI Key

LTRHQEBFWROVEA-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)N2C=NC3=CC=CC=C3C2=O

Origin of Product

United States

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